molecular formula C10H7F3N2 B1600454 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazole CAS No. 207797-05-5

1-(4-(Trifluoromethyl)phenyl)-1H-pyrazole

Cat. No.: B1600454
CAS No.: 207797-05-5
M. Wt: 212.17 g/mol
InChI Key: JBIQISUWMZRLBB-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)phenyl)-1H-pyrazole is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated pyrazole oxides, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

1-(4-(Trifluoromethyl)phenyl)-1H-pyrazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazole stands out due to its specific combination of a trifluoromethyl group with a pyrazole ring, which imparts unique chemical and biological properties. This combination enhances its potential for diverse applications, particularly in the development of new pharmaceuticals and agrochemicals .

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)8-2-4-9(5-3-8)15-7-1-6-14-15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIQISUWMZRLBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20459076
Record name 1-(4-(TRIFLUOROMETHYL)PHENYL)-1H-PYRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207797-05-5
Record name 1-(4-(TRIFLUOROMETHYL)PHENYL)-1H-PYRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following General Procedure A (140° C., 24 hours), 1H-pyrazole (102 mg, 1.5 mmol) is coupled with 1-chloro-4-(trifluoromethyl)benzene (134 μL, 1.0 mmol). The crude brown oil is purified by flash chromatography on silica gel (eluent: dichloromethane/hexanes=50/50) to provide 80 mg (38% isolated yield) of the desired product as a white solid.
Quantity
102 mg
Type
reactant
Reaction Step One
Quantity
134 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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